molecular formula C20H28ClN5O4 B10992644 ethyl 4-(N-{[4-(4-chlorophenyl)piperazin-1-yl]carbonyl}glycyl)piperazine-1-carboxylate

ethyl 4-(N-{[4-(4-chlorophenyl)piperazin-1-yl]carbonyl}glycyl)piperazine-1-carboxylate

Cat. No.: B10992644
M. Wt: 437.9 g/mol
InChI Key: FWYTVXXUHSXUOL-UHFFFAOYSA-N
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Description

Ethyl 4-(N-{[4-(4-chlorophenyl)piperazin-1-yl]carbonyl}glycyl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a chlorophenyl group and a glycine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(N-{[4-(4-chlorophenyl)piperazin-1-yl]carbonyl}glycyl)piperazine-1-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(N-{[4-(4-chlorophenyl)piperazin-1-yl]carbonyl}glycyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

  • Reduction: : Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert carbonyl groups to alcohols.

  • Substitution: : Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

Ethyl 4-(N-{[4-(4-chlorophenyl)piperazin-1-yl]carbonyl}glycyl)piperazine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-(N-{[4-(4-chlorophenyl)piperazin-1-yl]carbonyl}glycyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound’s piperazine ring can mimic the structure of endogenous neurotransmitters, allowing it to bind to and modulate the activity of these receptors. This can lead to changes in neurotransmitter release and signal transduction pathways, ultimately affecting physiological and psychological processes.

Properties

Molecular Formula

C20H28ClN5O4

Molecular Weight

437.9 g/mol

IUPAC Name

ethyl 4-[2-[[4-(4-chlorophenyl)piperazine-1-carbonyl]amino]acetyl]piperazine-1-carboxylate

InChI

InChI=1S/C20H28ClN5O4/c1-2-30-20(29)26-13-9-24(10-14-26)18(27)15-22-19(28)25-11-7-23(8-12-25)17-5-3-16(21)4-6-17/h3-6H,2,7-15H2,1H3,(H,22,28)

InChI Key

FWYTVXXUHSXUOL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CNC(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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